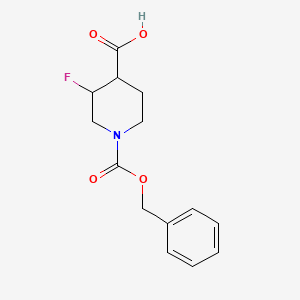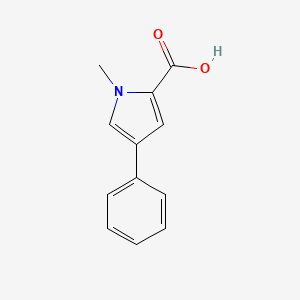
1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
“1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular weight of 201.22 . It is used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .
Synthesis Analysis
The synthesis of “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” involves the reaction of 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction . This reaction is part of the broader field of pyrrole synthesis, which includes various methods such as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis
The molecular structure of “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” can be represented by the InChI code: 1S/C12H11NO2/c1-13-8-10(7-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involving “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” are part of the broader field of pyrrole chemistry. For example, it can be used to prepare 1-Methyl-2-phenyl-1H-pyrrole via a palladium-catalyzed decarboxylative cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” include a melting point of 165-170 degrees Celsius .Aplicaciones Científicas De Investigación
Thermochemical Studies
This compound is utilized in thermochemical studies to understand its behavior under various temperature conditions. These studies help in predicting the stability and reactivity of the molecule, which is crucial for its application in different chemical processes .
Computational Studies
Computational chemistry often uses 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid as a model compound. Through computational methods, researchers can investigate its electronic structure, molecular dynamics, and potential as a building block for more complex molecules .
Synthesis of Heterocyclic Compounds
The pyrrole ring present in the molecule serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .
Drug Development
Derivatives of pyrrole are known to exhibit a broad spectrum of biological activities. As such, 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid can be a precursor in the synthesis of new drugs with potential antibacterial, antifungal, and anti-inflammatory properties .
Material Science
In material science, this compound can be used to develop new organic materials with specific electronic and optical properties. It could be particularly useful in creating conductive polymers or organic semiconductors .
Catalysis
1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid: may act as a ligand in catalytic systems. Its structure could be fine-tuned to enhance the efficiency of catalysts used in organic synthesis reactions .
Biological Studies
The pyrrole moiety is a component of many biological molecules. Studying this compound can provide insights into the functioning of these biological systems and lead to the development of biomimetic materials .
Environmental Chemistry
This compound’s reactivity with various environmental pollutants can be studied to develop new methods for pollution control and remediation. Its interactions with other chemicals can help in understanding and mitigating the effects of hazardous substances .
Direcciones Futuras
The future directions for “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. The diverse nature of pyrrole-containing compounds suggests they could have a wide range of applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally related, are known to interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to changes in cellular function and overall biological response.
Result of Action
Indole derivatives are known to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Propiedades
IUPAC Name |
1-methyl-4-phenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-10(7-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZBXTZTAQFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)
![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)


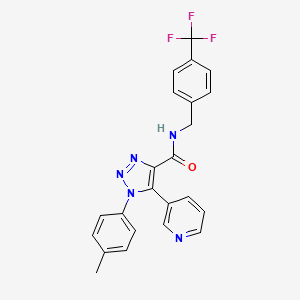
![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)
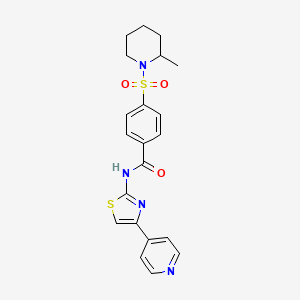
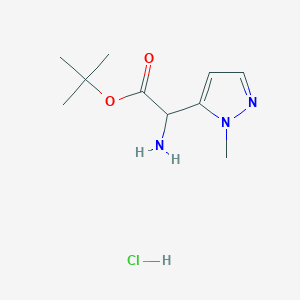
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)
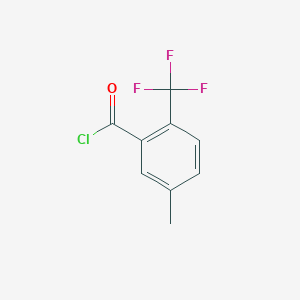
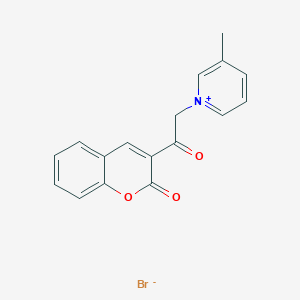
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
